Nor Lidocaine-d6 Hydrochloride Nor Lidocaine-d6 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207115
InChI:
SMILES:
Molecular Formula: C₁₂H₁₃D₆ClN₂O
Molecular Weight: 248.78

Nor Lidocaine-d6 Hydrochloride

CAS No.:

Cat. No.: VC0207115

Molecular Formula: C₁₂H₁₃D₆ClN₂O

Molecular Weight: 248.78

* For research use only. Not for human or veterinary use.

Nor Lidocaine-d6 Hydrochloride -

Specification

Molecular Formula C₁₂H₁₃D₆ClN₂O
Molecular Weight 248.78

Introduction

Chemical Properties and Structure

Molecular Structure and Properties

Nor Lidocaine-d6 Hydrochloride features a distinctive chemical structure with deuterium atoms replacing hydrogens at specific positions. The molecular formula of the compound is C12H13D6ClN2O, with a precise molecular weight of 248.78 g/mol. The compound appears as a white solid under standard laboratory conditions and requires specific storage conditions to maintain stability .

The structural characteristics of Nor Lidocaine-d6 Hydrochloride include a phenyl ring with deuterated methyl groups, an amide linkage, and a secondary amine functional group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form. This salt formation is crucial for its applications in analytical chemistry where consistent solubility profiles are essential .

Physical and Chemical Characteristics

The physical and chemical properties of Nor Lidocaine-d6 Hydrochloride are summarized in the following table:

PropertyCharacteristic
Molecular FormulaC12H13D6ClN2O
Molecular Weight248.78 g/mol
Physical AppearanceWhite Solid
SolubilitySlightly soluble in DMSO and Methanol
Storage Requirements-20°C Freezer
Shipping ClassificationDangerous Goods

The compound demonstrates limited solubility in common organic solvents, being only slightly soluble in dimethyl sulfoxide (DMSO) and methanol. This solubility profile influences its preparation for analytical procedures and research applications. The requirement for freezer storage at -20°C indicates potential stability issues at room temperature or elevated temperatures, necessitating careful handling in laboratory settings .

Nomenclature and Identification

Synonyms and Alternative Names

Nor Lidocaine-d6 Hydrochloride is known by several chemical names and synonyms in scientific literature and commercial catalogs. These alternative identifiers are important for comprehensive literature searches and proper compound identification. The most common alternative designations include:

  • N-(2,6-Dimethyl-d6phenyl)-2-(ethylamino)acetamide Hydrochloride

  • 2-(Ethylamino)-2',6'-acetoxylidide-d6 Hydrochloride

  • L 86-d6 Hydrochloride

  • MEGX-d6 Hydrochloride

  • Monoethylglycylxylidide-d6 Hydrochloride

The diversity of nomenclature reflects both the structural features of the compound and its relationship to parent compounds. The designation "d6" specifically indicates the presence of six deuterium atoms in the molecule, which replace hydrogen atoms in the non-deuterated version. These deuterium labels are strategically positioned to facilitate mass spectrometric identification and differentiation from non-labeled compounds .

Catalog and Reference Identifiers

Applications in Analytical Chemistry

Role as Internal Standard

Nor Lidocaine-d6 Hydrochloride serves a crucial function as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The deuterium labeling provides a mass difference that allows for distinction from the non-deuterated compound while maintaining nearly identical chemical behavior. This property is invaluable for quantitative analysis of lidocaine and its metabolites in biological samples .

In validated analytical methods, Nor Lidocaine-d6 Hydrochloride is used to correct for variations in sample preparation, injection volumes, and instrument response. The compound co-elutes with its non-deuterated analog but can be distinguished by mass spectrometry, allowing for precise quantification even in complex biological matrices. This application is particularly important in pharmacokinetic studies where accurate measurement of drug concentrations is essential .

Extraction and Analytical Methods

The effective extraction and analysis of lidocaine and related compounds, including Nor Lidocaine-d6 Hydrochloride, typically involve solid-phase extraction techniques. Advanced analytical laboratories utilize specialized extraction cartridges such as Waters Oasis® HLB 1 cc (30 mg) to isolate these compounds from complex biological matrices like human plasma .

Chromatographic separation is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems. For example, researchers have successfully employed Phenomenex Kinetex EVO columns with mobile phases consisting of acetonitrile and ammonium acetate buffer mixtures. These methods achieve efficient separation with relatively short run times, enabling high throughput analysis of numerous samples .

Detection and quantification of Nor Lidocaine-d6 Hydrochloride is primarily accomplished using tandem mass spectrometry, which provides both high sensitivity and specificity. The typical linear range for quantification extends from approximately 0.10 ng/mL to over 200 ng/mL, making these methods suitable for analyzing both low and high concentration samples .

Pharmacological Significance

Relationship to Lidocaine Metabolism

Nor Lidocaine-d6 Hydrochloride represents a deuterated form of a key metabolite in lidocaine's metabolic pathway. Lidocaine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in the formation of monoethylglycinexylidide (MEGX), also known as Nor Lidocaine. This metabolic transformation involves the dealkylation of one of the ethyl groups from the tertiary amine in lidocaine .

The deuterated form serves as an invaluable tool for studying this metabolic process, allowing researchers to track the formation and clearance of metabolites with high precision. By incorporating deuterium atoms at specific positions, researchers can distinguish between endogenous and exogenously administered compounds, facilitating detailed pharmacokinetic studies. This capability is particularly important for understanding the hepatic metabolism of lidocaine, which serves as an indicator of liver function in some clinical settings .

Pharmaceutical Applications

While Nor Lidocaine-d6 Hydrochloride itself is primarily used as an analytical reference standard rather than a therapeutic agent, its parent compounds have significant pharmaceutical applications. Lidocaine functions as both a local anesthetic and an antiarrhythmic agent, with its metabolite Nor Lidocaine contributing to some of its pharmacological effects .

Understanding the pharmacokinetics of lidocaine metabolism, facilitated by deuterated standards like Nor Lidocaine-d6 Hydrochloride, is crucial for optimizing dosing regimens and predicting potential drug interactions. This knowledge has applications in various clinical scenarios, including pain management, cardiac care, and the development of improved topical anesthetic formulations .

The development of sensitive analytical methods using Nor Lidocaine-d6 Hydrochloride has enabled researchers to accurately quantify lidocaine and its metabolites in topical delivery systems. This capability is essential for evaluating the safety and efficacy of such formulations, particularly regarding potential systemic absorption and residual drug content .

Research Applications and Methodologies

Quantitative Analysis in Biological Samples

Nor Lidocaine-d6 Hydrochloride plays a pivotal role in the quantitative analysis of lidocaine and its metabolites in biological samples. Validated analytical methods employing this compound as an internal standard achieve high sensitivity and precision, with limits of quantification reaching as low as 0.10 ng/mL. This level of sensitivity is essential for monitoring the systemic exposure following topical application of lidocaine, where plasma concentrations may be relatively low .

These analytical methods typically involve a systematic approach to sample preparation, including protein precipitation or liquid-liquid extraction, followed by solid-phase extraction to isolate the compounds of interest. The incorporation of Nor Lidocaine-d6 Hydrochloride as an internal standard compensates for potential losses during this multi-step process, ensuring accurate quantification .

The application of these methods extends beyond basic research to include bioequivalence studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. By employing deuterated internal standards like Nor Lidocaine-d6 Hydrochloride, researchers can achieve the precision and accuracy required for regulatory submissions and clinical decision-making .

Metabolic and Pharmacokinetic Studies

Nor Lidocaine-d6 Hydrochloride serves as an essential tool in metabolic and pharmacokinetic studies involving lidocaine. These studies are critical for understanding the body's handling of lidocaine, including its absorption, distribution, metabolism, and excretion. The distinctive mass spectral characteristics of the deuterated compound allow researchers to differentiate between the drug, its metabolites, and the internal standard, even when they co-elute chromatographically .

In pharmacokinetic studies, validated analytical methods utilizing Nor Lidocaine-d6 Hydrochloride have been successfully applied to analyze hundreds of human plasma samples per day, facilitating high-throughput screening in clinical trials and research settings. This capability significantly enhances the efficiency of drug development and optimization processes .

The specific application to topical delivery systems has been demonstrated in recent research, where methods were developed to simultaneously quantify systemic exposure and residual drug content. These methods achieved excellent accuracy, with recovery rates between 97.4% and 110.7% for commercial lidocaine products, demonstrating the utility of deuterated internal standards in pharmaceutical analysis .

Comparison with Related Compounds

Structural and Functional Comparisons

Understanding the relationship between Nor Lidocaine-d6 Hydrochloride and related compounds provides important context for its research applications. The following table presents a comparative analysis of this compound with structurally and functionally related substances:

CompoundMolecular FormulaMolecular WeightFunctionRelationship to Nor Lidocaine-d6 HCl
Nor Lidocaine-d6 HydrochlorideC12H13D6ClN2O248.78 g/molInternal standard, reference materialSubject compound
Nor Lidocaine HydrochlorideC12H19ClN2O242.75 g/molMetabolite of lidocaineNon-deuterated analog
LidocaineC14H22N2O234.34 g/molLocal anesthetic, antiarrhythmicParent compound
Lidocaine-d6 HydrochlorideC14H16D6ClN2O276.81 g/molInternal standardDeuterated parent compound

This comparison highlights the structural relationships between these compounds, particularly the incorporation of deuterium atoms and the metabolic connection between lidocaine and its nor-derivative. The slight differences in molecular weight between the deuterated and non-deuterated forms are critical for their separation and identification in mass spectrometry-based analyses .

Analytical Differentiation

The analytical differentiation of Nor Lidocaine-d6 Hydrochloride from related compounds is primarily achieved through mass spectrometry, where the mass difference introduced by deuterium labeling creates distinctive fragmentation patterns. While the chromatographic behavior of deuterated compounds closely mimics that of their non-deuterated counterparts, the mass spectral differences allow for selective detection and quantification .

This property is exploited in validated LC-MS/MS methods, where the co-elution of the analyte and internal standard from the chromatographic column is actually advantageous, as it ensures both compounds experience identical matrix effects. The subsequent mass spectrometric detection provides the necessary selectivity, with the deuterated internal standard typically differing from the analyte by 6 or more atomic mass units, preventing isotopic overlap .

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